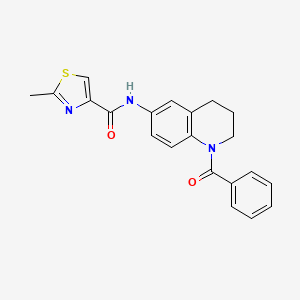

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylthiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Cyclopropanation Processes : A study by Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation process. This research highlighted a method for generating a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, providing insights into cyclopropanation mechanisms and the synthesis of new types of heterocyclic systems Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002.

Oxidative Ugi-type Multicomponent Reactions : Ngouansavanh and Zhu (2007) described the application of iodoxybenzoic acid (IBX)-mediated oxidative Ugi-type multicomponent reactions for the N and C1 functionalization of tetrahydroisoquinoline. This method facilitated the synthesis of 1,2-diacylated adducts, showing a versatile approach to functionalize tetrahydroisoquinoline compounds Ngouansavanh & Zhu, 2007.

Heterocyclization of Carboxamides : Novikov, Vostrov, and Maslivets (2005) investigated the heterocyclization of N-Phenylanthranylamide effected by aroyl ketenes. This study resulted in the formation of (E)-2-aroylmethylene-1-phenyl-1,2,3,4-tetrahydroquinazolin-4-ones, contributing to the development of new synthetic methods for heterocyclic enaminoketones Novikov, Vostrov, & Maslivets, 2005.

Biological Activities

Antitumor and Antimicrobial Activities : Research by Deady et al. (2000) synthesized and evaluated the cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline. These compounds exhibited significant cytotoxic activities against a panel of cell lines, indicating their potential as antitumor agents Deady, Rodemann, Finlay, Baguley, & Denny, 2000.

Anticancer Agents Synthesis : Redda, Gangapuram, and Ardley (2010) investigated the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, highlighting their cytotoxic activities against breast cancer cell lines. This study provided evidence for the potential of tetrahydroisoquinoline derivatives in cancer treatment Redda, Gangapuram, & Ardley, 2010.

Mecanismo De Acción

Safety and Hazards

Propiedades

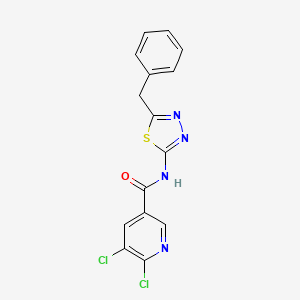

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-14-22-18(13-27-14)20(25)23-17-9-10-19-16(12-17)8-5-11-24(19)21(26)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBOIHXDPUDESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylthiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2639524.png)

![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)

![N-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2639530.png)

![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2639532.png)